(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
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Description
(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
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Biological Activity
(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis methods, and relevant research findings.
Structural Overview
The compound features a pyrrolidine moiety and a benzo[d]thiazole derivative , which are significant for its biological interactions. The dioxopyrrolidine ring may enhance reactivity, while the substituted benzo[d]thiazole influences its pharmacological properties. The unique combination of these structural elements could confer distinct biological activities not observed in other similar compounds.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine and benzo[d]thiazole exhibit a range of antimicrobial activities. For instance, compounds related to this compound have shown potential against multidrug-resistant pathogens. A study on ethyl 3-oxo derivatives demonstrated antibacterial and anthelmintic effects, suggesting that similar structures may possess comparable properties .
Cytotoxicity
The compound's cytotoxic potential has been evaluated against various tumor cell lines. For example, derivatives of benzothiazole have been shown to selectively target tumorigenic cells while sparing normal cells. In vitro studies reported IC50 values indicating significant cytotoxicity against specific cancer cell lines . The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Synthesis Methods
Synthesis of this compound typically involves:
- Formation of the Amide Bond : This is crucial for linking the pyrrolidine and benzo[d]thiazole moieties.
- Functional Group Modifications : Various synthetic routes allow for the introduction of substituents that enhance biological activity.
Case Studies
- Antibacterial Activity : A study on similar pyrrolidine derivatives found effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing activity .
- Cytotoxic Evaluation : In another investigation, compounds with similar structural features demonstrated selective cytotoxicity against MCF-7 breast cancer cells with a significant percentage inhibition compared to standard chemotherapeutics like cisplatin .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Aminoquinoline | Amino group + quinoline ring | Antimalarial |
Thiazolidinedione derivatives | Thiazole rings | Antidiabetic |
Pyrrolidine derivatives | Pyrrolidine rings | Neuroprotective |
The table above illustrates how structural variations influence biological activities across related compounds.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-4-19-12-8-10(2)7-11(3)16(12)24-17(19)18-13(21)9-20-14(22)5-6-15(20)23/h7-8H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMZIOITLHYODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=CC(=C2SC1=NC(=O)CN3C(=O)CCC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.